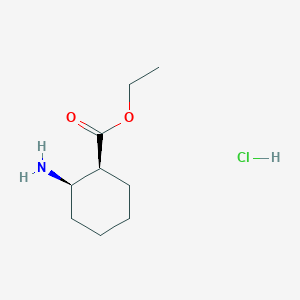

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride

Description

(1S,2R)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride is a chiral cyclohexane derivative with a molecular formula of C₉H₁₈ClNO₂ (MW: 207.70) . It features a cis-configuration of the amino and ester groups on the cyclohexane ring, stabilized as a hydrochloride salt to enhance solubility and stability. This compound is widely used in pharmaceutical synthesis, particularly as a precursor for chiral drugs or ligands in asymmetric catalysis. Key properties include:

Properties

IUPAC Name |

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661764 | |

| Record name | Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346773-57-6 | |

| Record name | Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The amino and carboxylate groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride

- Molecular Formula: Identical (C₉H₁₈ClNO₂) but enantiomeric in configuration.

- Properties : Similar melting point (128–135°C) and solubility .

- Applications : Used in mirror-image pharmacological studies to assess stereospecificity in drug-receptor interactions.

(1S,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride

Functional Group Modifications

(1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.64) .

- Key Difference : Replaces the ethyl ester with a carboxylic acid group.

- Impact : Lower molecular weight and increased polarity enhance water solubility but reduce lipid membrane permeability.

tert-Butyl (1R,2S)-2-Aminocyclohexylcarbamate

Structural Analogs with Bicyclic Frameworks

Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride

- Molecular Formula: C₉H₁₅ClNO₂ (MW: 217.68) .

- Purity : 96% (NMR), with optical rotation of -5.005° (C=1, H₂O) .

(1S,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

- Molecular Formula: C₅H₁₁ClNO₂ (MW: 164.60) .

- Key Difference : Cyclopentane ring instead of cyclohexane, reducing steric hindrance and altering conformational flexibility.

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | MW | MP (°C) | Solubility | Stereochemistry |

|---|---|---|---|---|---|

| (1S,2R)-Ethyl 2-aminocyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 128–135 | Water, Methanol | (1S,2R) |

| (1R,2S)-Ethyl 2-aminocyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 128–135 | Water, Methanol | (1R,2S) |

| (1S,2R)-2-Aminocyclohexanecarboxylic Acid HCl | C₇H₁₄ClNO₂ | 179.64 | N/A | Water | (1S,2R) |

| Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...] HCl | C₉H₁₅ClNO₂ | 217.68 | N/A | Organic solvents | (1R,2S,5S) |

Research Findings and Implications

- Stereochemical Impact : The (1S,2R) configuration in cyclohexane derivatives demonstrates superior binding to GABA receptors compared to (1R,2S) enantiomers, as inferred from related studies on bicyclic analogs .

- Solubility vs. Bioavailability : Hydrochloride salts (e.g., (1S,2R)-ethyl ester) offer enhanced aqueous solubility over free bases, critical for oral drug formulations .

- Safety Profiles : Moisture sensitivity and handling precautions (e.g., P201/P202 codes ) are common across hydrochloride salts due to hygroscopicity.

Biological Activity

(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound's structure suggests possible interactions with neurotransmitter systems, which may influence various physiological processes.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclohexane ring with an amino group and a carboxylate ester. The stereochemistry at the 1 and 2 positions plays a crucial role in its biological activity.

Biological Activity Overview

Preliminary studies indicate that (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may have significant biological effects, particularly in the context of neurotransmitter modulation. Its structural similarity to neurotransmitters suggests potential applications in treating conditions linked to neurotransmitter imbalances.

Research indicates that (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride may interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function. Although specific mechanisms are still under investigation, the compound's ability to modulate neurotransmitter dynamics is a focal point of ongoing research.

Comparative Analysis

A comparative analysis of related compounds highlights the unique features of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride. The following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |

| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Different stereochemistry affecting biological activity |

| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |

This comparison underscores how stereochemical arrangements can significantly influence biological interactions and applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride. Notable findings include:

- Neurotransmitter Interaction : Research has shown that compounds with similar structures can bind to neurotransmitter receptors, suggesting potential therapeutic effects in neuropsychiatric disorders .

- Cytotoxicity Studies : In vitro assays have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the potential for (1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride as an anticancer agent .

- Binding Affinities : Structure-activity relationship studies reveal positive correlations between binding affinities to antiapoptotic proteins and cytotoxic effects in cancer cells. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.